N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide
Description
Properties
IUPAC Name |
N-pyrazolo[1,5-a]pyrimidin-6-ylpropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2S/c1-2-5-16(14,15)12-8-6-10-9-3-4-11-13(9)7-8/h3-4,6-7,12H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCSVQWTXFUQCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CN2C(=CC=N2)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide typically involves condensation reactions of aminopyrazoles with various electrophiles such as enaminonitriles, enaminones, and 1,3-diketones . These reactions are carried out under controlled temperatures and often in the presence of solvents like dichloromethane . Industrial production methods may involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include concentrated sulfuric acid for oxidation and dichloromethane as a solvent for various reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antitumor Activity
The pyrazolo[1,5-a]pyrimidine scaffold, including N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide, has been identified as a promising structure in the development of antitumor agents. These compounds exhibit significant kinase inhibitory activity against various targets such as B-Raf, KDR, and Src kinases. Recent studies have demonstrated that derivatives of this scaffold can effectively inhibit tumor growth in various cancer models by disrupting critical signaling pathways involved in cell proliferation and survival .
Table 1: Antitumor Targets and Activities of Pyrazolo[1,5-a]pyrimidine Derivatives
| Target Kinase | Activity | Reference |
|---|---|---|
| B-Raf | Inhibition | |
| KDR | Inhibition | |
| Src | Inhibition | |
| FLT-3 | Inhibition | |
| PI3K-γ | Inhibition |
Anti-inflammatory Properties
This compound has shown potential in modulating inflammatory responses. Research indicates that compounds within this class can inhibit the activity of pro-inflammatory enzymes and cytokines, thereby reducing inflammation in models of acute lung injury and other inflammatory conditions . The compound's ability to act as an anti-inflammatory agent is linked to its structural features that allow for interaction with specific biological targets.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Key factors influencing activity include:
- Substituent Variability : Modifications at various positions on the pyrazolo[1,5-a]pyrimidine core can enhance selectivity and potency against specific targets.
- Hydrophilicity vs. Lipophilicity : Balancing these properties affects the compound's bioavailability and ability to penetrate cellular membranes.
Anticancer Studies
A recent study evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives for their anticancer properties against various cell lines. The results indicated that certain modifications led to increased potency against breast cancer cells while maintaining low toxicity towards normal cells . This highlights the potential for developing targeted therapies using this scaffold.
Anti-parasitic Applications
Another significant application is in the fight against parasitic infections. Compounds derived from this compound have exhibited promising results against Mycobacterium tuberculosis and other protozoan pathogens, showcasing their versatility beyond traditional cancer therapies .
Mechanism of Action
The mechanism of action of N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide involves its interaction with specific molecular targets and pathways. It acts as an enzymatic inhibitor, interfering with the activity of certain enzymes involved in cellular processes . This inhibition can lead to the disruption of cancer cell proliferation and other biological activities.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure and Substituent Variations
The table below compares key structural features and biological activities of N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide with related compounds:
Key Observations :
- Core Heterocycle : While the target compound and 2a/3b share the pyrazolo[1,5-a]pyrimidine core, the triazine derivatives in exhibit a distinct fused triazine ring system, which alters electronic properties and binding affinity .
- Sulfonamide vs. Diazenyl Groups : Compounds 2a and 3b feature diazenyl and benzenesulfonamide substituents, which enhance π-π stacking and hydrogen bonding with biological targets. In contrast, the propane sulfonamide group in the target compound may improve solubility but reduce steric hindrance .
- Bioactivity : Pyrazolopyrimidines with sulfonamide/diazenyl groups (e.g., 2a ) show potent anticancer activity (IC₅₀ < 4 µM), while triazine analogs exhibit selectivity for specific cancer cell lines (e.g., colon, breast) .
Bioavailability
- TPGS-Niosomal Formulations : Compounds like 3b in were encapsulated in vitamin E TPGS-niosomes, achieving >90% encapsulation efficiency and 3.5-fold higher oral bioavailability than free drugs .
- Triazine Analogs: Limited data on pharmacokinetics, but dichloromethyl groups may confer metabolic stability at the expense of solubility .
Mechanism of Action (Inferred)
- Pyrazolopyrimidines : Act as kinase inhibitors (e.g., CDK, Aurora kinases) by competing with ATP binding. Sulfonamide groups enhance interactions with hydrophobic kinase pockets .
- Triazine Derivatives : Proposed to inhibit DNA repair enzymes (e.g., PARP) via electrophilic dichloromethyl groups, though exact targets remain unconfirmed .
Biological Activity
N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications, drawing from various research studies and patents.
Chemical Structure
The compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused pyrazole and pyrimidine ring system. The general structure can be represented as follows:
This structure contributes to its interaction with various biological targets.
1. Antimicrobial Properties
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit antimicrobial activity against a range of pathogens. Notably:
- Antimalarial Activity : Compounds derived from this scaffold have shown promising results against Plasmodium falciparum. For instance, one study reported an IC50 value of 3.6 μM for a related compound, indicating potent anti-parasitic effects .
- Antibacterial Activity : These compounds have also demonstrated effectiveness against Mycobacterium tuberculosis, showcasing their potential as anti-infective agents .
2. CNS Activity
Several derivatives of pyrazolo[1,5-a]pyrimidines have been explored for their central nervous system (CNS) effects:
- CB1 Receptor Antagonism : Some compounds have been identified as antagonists of the CB1 receptor, which is implicated in various neurological disorders. This activity suggests potential applications in treating conditions like psychosis and anxiety .
3. Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been documented, making it a candidate for treating inflammatory diseases. Its mechanism may involve inhibition of specific enzymes or pathways associated with inflammation .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[1,5-a]pyrimidine derivatives. Key findings include:
- Modification of Substituents : Variations in the alkyl groups attached to the sulfonamide moiety significantly affect potency and selectivity against different biological targets .
- Core Changes : Altering the core structure from isoxazole to pyrazolo[1,5-a]pyrimidine has been shown to retain or enhance biological activity while allowing further chemical modifications .
Case Studies
Several studies have highlighted the efficacy of this compound and its derivatives:
These findings underscore the compound's versatility and potential therapeutic applications.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for preparing pyrazolo[1,5-a]pyrimidine derivatives like N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide?
- Methodology :
- Combinatorial synthesis : Activated p-nitrophenyl esters are used to facilitate rapid library generation, with scavenging reagents (e.g., polymer-bound trisamine) to remove excess reactants and byproducts .
- Cyclocondensation : Reactions of N-(2,2-dichloro-1-cyanoethenyl)carboxamides with 1H-pyrazol-5-amines yield pyrazolo[1,5-a]pyrimidine derivatives under controlled conditions .
- Heterocyclic amine condensation : Sodium salts of formyl ketones or 1,3-diketones react with aminopyrazoles to form the core structure .
Q. How are pyrazolo[1,5-a]pyrimidine derivatives purified and characterized after synthesis?
- Purification : Scavenging resins (e.g., polymer-bound thiourea) remove excess reagents, achieving >95% purity via solid-phase extraction .
- Characterization :
- HRMS and elemental analysis validate molecular formulas (e.g., C₁₃H₁₁N₅O with HRMS [M+H]⁺ 254.1039) .
- X-ray crystallography resolves substituent orientation, as seen in methyl 2-(4-(3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate .
Q. What analytical techniques are critical for confirming the regioselectivity of pyrazolo[1,5-a]pyrimidine functionalization?
- NMR spectroscopy : Distinct ¹H/¹³C shifts differentiate substituents at positions 3, 6, and 7 .
- HPLC-MS : Monitors reaction progress and identifies regioisomeric impurities (e.g., RT = 0.76 min for DMH3 vs. 0.89 min for DMH4) .
Advanced Research Questions
Q. How can functionalization at position 7 of pyrazolo[1,5-a]pyrimidine enhance target selectivity in kinase inhibition?
- Approach : Introduce electron-withdrawing groups (e.g., sulfonamide or trifluoromethyl) to modulate steric and electronic interactions with kinase ATP-binding pockets. For example, N-cyclopropyl-N-methylbenzene-1-sulfonamide derivatives show enhanced DDR1 selectivity .
- Case Study : Substitution with 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides improves oral bioavailability and kinase inhibition potency .
Q. What structure-activity relationship (SAR) trends explain contradictory biological activity data among pyrazolo[1,5-a]pyrimidine analogs?
- Key Findings :
- Position 3 : Aryl/heteroaryl groups (e.g., quinolin-4-yl) enhance VEGF/BMP pathway inhibition but reduce solubility .
- Position 6 : Sulfonamide substituents (e.g., propane-1-sulfonamide) improve PARG inhibitory activity but may introduce cytotoxicity .
Q. How can crystallographic data resolve contradictions in proposed binding modes of pyrazolo[1,5-a]pyrimidine inhibitors?
- Strategy : Co-crystallize derivatives with target proteins (e.g., DDR1 or PARG) to validate hydrogen-bonding networks. For example, the methyl ester group in C₁₉H₁₇N₅O₂ forms critical hydrophobic interactions in crystal structures .
Q. What mechanistic insights explain the anticancer activity of 2-(dichloromethyl)pyrazolo[1,5-a][1,3,5]triazines derived from pyrazolo[1,5-a]pyrimidine precursors?
- Mechanism : Dichloromethyl groups induce DNA alkylation, while the triazine core intercalates with DNA, as shown in NCI-60 cell line screens (e.g., GI₅₀ < 1 µM in leukemia models) .
Q. How can solubility and pharmacokinetic properties of pyrazolo[1,5-a]pyrimidine derivatives be optimized without compromising target affinity?
- Methods :
- PEGylation : Attach polyethylene glycol chains to sulfonamide groups to enhance aqueous solubility .
- Prodrug design : Convert carboxylic acid derivatives to ester prodrugs (e.g., ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate) for improved oral absorption .
Q. What in vivo models are suitable for evaluating pyrazolo[1,5-a]pyrimidine-based inhibitors, and how do results compare to in vitro data?
- Models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
